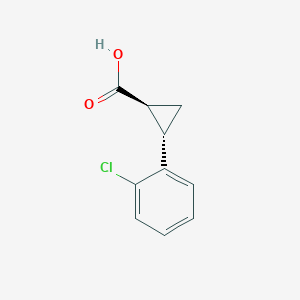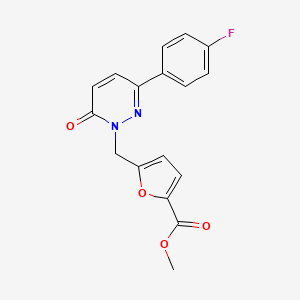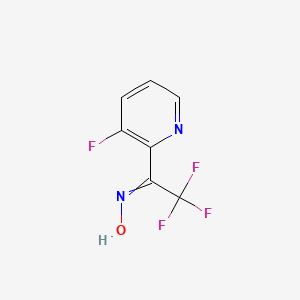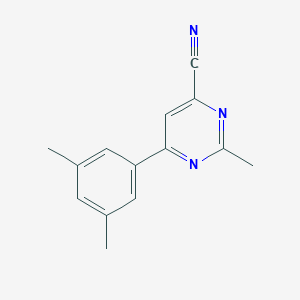
6-(3,5-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate can yield the desired pyrimidine derivative. The reaction typically requires refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(3,5-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrile group allows for interactions with nucleophilic sites, while the aromatic ring can engage in π-π stacking interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar structure but lacks the nitrile group.
3,5-Dimethylphenylpyrimidine: Similar structure but lacks the methyl group at the 2nd position.
4-Cyanopyrimidine: Similar structure but lacks the 3,5-dimethylphenyl group.
Uniqueness
6-(3,5-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 3,5-dimethylphenyl group enhances its hydrophobicity, while the nitrile group provides a site for further chemical modifications .
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-9-4-10(2)6-12(5-9)14-7-13(8-15)16-11(3)17-14/h4-7H,1-3H3 |
InChI Key |
NSBHPMTYVAHWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NC(=C2)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


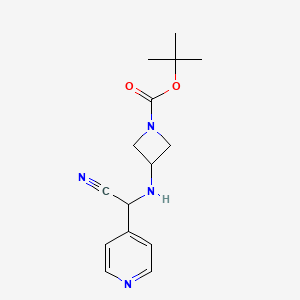
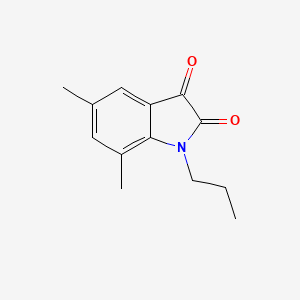
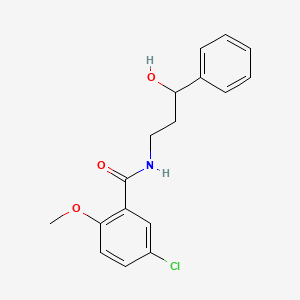

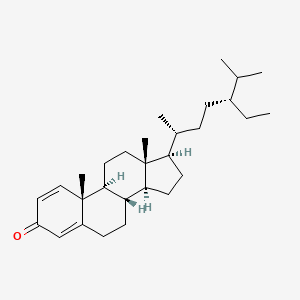
![2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14872447.png)
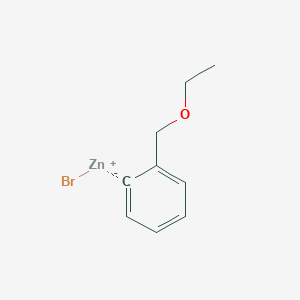
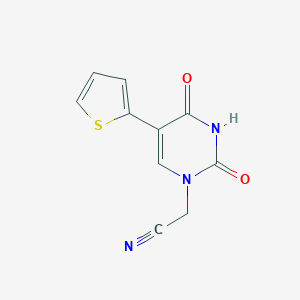
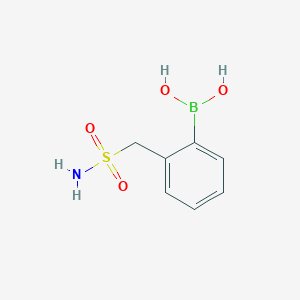
![3-[3-(4-Bromophenyl)ureido]-4-ethoxy-benzenesulfonyl chloride](/img/structure/B14872480.png)
![2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B14872483.png)
